molecular formula C17H30N2O2 B261469 N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide

カタログ番号 B261469
分子量: 294.4 g/mol
InChIキー: JRICISCPLAWDLV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects.

作用機序

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide inhibits GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. This leads to an increase in the levels of GABA, an inhibitory neurotransmitter, which can reduce neuronal excitability and produce anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has been shown to increase GABA levels in the brain, leading to reduced anxiety and seizure activity in animal models. In addition, N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has been found to enhance the effects of benzodiazepines, a class of drugs commonly used to treat anxiety and insomnia.

実験室実験の利点と制限

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide is a potent and selective inhibitor of GABA-AT, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has limited solubility in water, which can make it difficult to use in certain experiments. In addition, N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has a relatively short half-life, which can limit its effectiveness in some applications.

将来の方向性

Future research on N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide could focus on its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. In addition, further studies could investigate the long-term effects of N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide on brain function and behavior. Finally, new synthesis methods could be developed to improve the solubility and half-life of N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide, making it more effective for use in various experiments and potential clinical applications.
Conclusion
N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide is a potent and selective inhibitor of GABA-AT, with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves increasing the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects. While N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has some limitations, it remains a valuable tool for studying the role of GABA in the brain and its potential therapeutic applications. Future research could focus on expanding our understanding of N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide and its potential clinical applications.

合成法

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide can be synthesized through a multi-step process involving the reaction of cyclohexanecarboxylic acid with N,N-dimethylpropane-1,3-diamine, followed by the reaction of the resulting intermediate with cyclohexyl isocyanate. The final product is obtained after purification by column chromatography.

科学的研究の応用

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Preclinical studies have demonstrated the anxiolytic and anticonvulsant effects of N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide in animal models. Clinical trials have shown promising results in the treatment of cocaine addiction and alcohol use disorder.

特性

製品名

N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide

分子式

C17H30N2O2

分子量

294.4 g/mol

IUPAC名

N-[3-(cyclohexanecarbonylamino)propyl]cyclohexanecarboxamide

InChI

InChI=1S/C17H30N2O2/c20-16(14-8-3-1-4-9-14)18-12-7-13-19-17(21)15-10-5-2-6-11-15/h14-15H,1-13H2,(H,18,20)(H,19,21)

InChIキー

JRICISCPLAWDLV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NCCCNC(=O)C2CCCCC2

正規SMILES

C1CCC(CC1)C(=O)NCCCNC(=O)C2CCCCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。